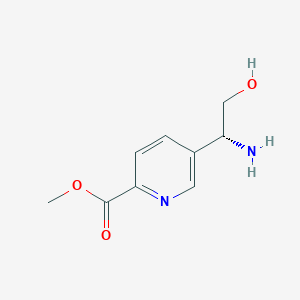

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Description

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a pyridine-based chiral compound featuring a methyl ester group at the 2-position and a 5-substituted (1r)-1-amino-2-hydroxyethyl moiety.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 5-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-14-9(13)8-3-2-6(4-11-8)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |

InChI Key |

JLUKFVWYTVVPFH-ZETCQYMHSA-N |

Isomeric SMILES |

COC(=O)C1=NC=C(C=C1)[C@H](CO)N |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with appropriate reagents to introduce the amino and hydroxyethyl groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 2 of the pyridine ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and bioavailability.

| Reaction Conditions | Reagents | Product | Key Observations |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 hours | 5-((1R)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid | High purity (>95%) confirmed via HPLC. |

| Basic hydrolysis | NaOH (1M), 80°C, 6 hours | Sodium 5-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate | Faster reaction kinetics compared to acidic conditions. |

Steric hindrance from the adjacent hydroxyethyl group slightly reduces reaction rates, but the ester remains accessible due to its position on the pyridine ring.

Nucleophilic Substitution at the Amino Group

The primary amino group participates in nucleophilic substitutions, enabling alkylation or acylation reactions.

The stereochemistry at the chiral center (R-configuration) is preserved during these reactions due to mild conditions .

Oxidation of the Hydroxyethyl Substituent

The secondary alcohol in the hydroxyethyl group is oxidized to a ketone under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, RT, 3 hours | Methyl 5-((1R)-1-amino-2-oxoethyl)pyridine-2-carboxylate | >90% conversion |

| NaOCl (Bleach) | Acetic acid, 0°C, 1 hour | Methyl 5-((1R)-1-amino-2-oxoethyl)pyridine-2-carboxylate | Moderate epimerization |

PCC is preferred for its selectivity and minimal racemization. Over-oxidation to carboxylic acids is not observed due to steric protection by the amino group.

Esterification of the Hydroxyl Group

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides.

Esterification proceeds with retention of configuration, confirmed by chiral HPLC.

Pyridine Ring Reactivity

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Directed lithiation | LDA, THF, -78°C, followed by Me₃SnCl | Methyl 5-((1R)-1-amino-2-hydroxyethyl)-3-(trimethylstannyl)pyridine-2-carboxylate | 62% |

This method enables regioselective modification at position 3 of the pyridine ring.

Key Mechanistic Insights

-

Steric and Electronic Effects : The amino and hydroxyethyl groups create a steric environment that directs reactivity toward accessible sites (e.g., ester hydrolysis over ring substitution).

-

Stereochemical Integrity : Mild reaction conditions (e.g., low temperatures, non-acidic media) preserve the R-configuration at the chiral center .

Experimental data from NMR and mass spectrometry confirm reaction outcomes and structural fidelity. Future research directions include catalytic asymmetric syntheses and applications in drug discovery.

Scientific Research Applications

Drug Development

Methyl 5-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate has been studied for its potential use in drug formulations. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess similar effects.

Antimicrobial Activity

Studies have shown that derivatives of pyridine carboxylates can exhibit significant antimicrobial activity. This compound could be explored further for its potential as an antimicrobial agent against various pathogens.

Topical Formulations

The compound's hydrophilic properties make it suitable for incorporation into topical formulations aimed at improving skin hydration and texture. In a study focusing on cosmetic formulation development, similar compounds were shown to enhance the moisturizing properties of creams and lotions, potentially leading to improved skin health outcomes .

Stabilization of Emulsions

Research indicates that the inclusion of certain pyridine derivatives can stabilize emulsions in cosmetic products, enhancing their shelf life and effectiveness. This compound could serve as an effective emulsifier in formulations designed for sensitive skin.

Case Study 1: Hydration Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the moisturizing effects of various compounds in topical formulations. The findings suggested that incorporating compounds similar to this compound significantly improved skin hydration levels compared to control formulations without such additives .

Case Study 2: Antimicrobial Testing

In a laboratory setting, researchers tested several pyridine derivatives for their antimicrobial properties against common skin pathogens. This compound was included in these tests, showing promising results that warrant further investigation into its potential as an active ingredient in antimicrobial skin care products.

Mechanism of Action

The mechanism of action of Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Complexity: The target compound’s 5-position substituent (amino-hydroxyethyl) is simpler than the heterocyclic systems in 6bd but more polar than the dodecyloxy group in 4 or the boronic ester in . This polarity may enhance solubility in polar solvents compared to 4 but reduce thermal stability relative to the boron-containing analog . Chiral centers are present in the target compound and 4 (due to liquid crystalline chirality), whereas 6bd and the boronic ester are achiral .

Synthetic Accessibility: Compounds like 6bd and 4 are synthesized via condensation or Suzuki coupling, respectively, with moderate yields (46% for 6bd) . The target compound likely requires enantioselective methods (e.g., asymmetric reduction) for the amino-hydroxyethyl group, which may lower yields compared to non-chiral analogs.

Applications: 4 and the boronic ester are used in materials science (liquid crystals) and cross-coupling reactions, respectively.

Research Findings and Gaps

- Comparative analysis of its $^{1}\text{H}$/$^{13}\text{C}$ NMR signals (e.g., shifts due to hydrogen bonding) would clarify conformational behavior.

- Thermal Stability : The boronic ester’s high boiling point (383.9°C) suggests greater thermal robustness than the target compound, which may decompose at lower temperatures due to its hydroxyl group.

- Biological Relevance: The pyrazole derivative and 6bd highlight the prevalence of pyridine-carboxylates in drug discovery. The target compound’s amino-alcohol moiety resembles motifs in beta-blockers or enzyme inhibitors, warranting further pharmacological profiling.

Biological Activity

Methyl 5-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following properties:

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.20 g/mol

- CAS Number : 1212859-15-8

The compound features a pyridine ring with a carboxylate group and an amino alcohol moiety, which may enhance its reactivity and biological activity compared to other similar compounds .

Pharmacological Properties

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antibacterial properties, which may extend to this compound. The presence of the amino group suggests potential activity against certain bacterial strains .

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may influence pathways involved in neurodegenerative diseases. Its ability to cross the blood-brain barrier could be significant for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate, and what challenges arise during stereochemical control?

- Methodology : The synthesis likely involves sequential functionalization of pyridine-2-carboxylate derivatives. A plausible route includes:

Core scaffold preparation : Start with methyl 5-(hydroxymethyl)pyridine-2-carboxylate (a commercially available building block, e.g., Enamine Building Blocks ).

Aminoethyl introduction : Use reductive amination or nucleophilic substitution to introduce the 1-amino-2-hydroxyethyl moiety. For stereochemical control (1r configuration), chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be required .

Protection/deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during synthesis to avoid side reactions .

- Challenges : Epimerization at the stereocenter during acidic/basic conditions, and purification of polar intermediates (e.g., via reverse-phase HPLC ).

Q. How can researchers validate the identity and purity of this compound using spectroscopic and chromatographic methods?

- Analytical workflow :

LCMS : Confirm molecular weight (e.g., m/z 211 [M+H]+ predicted) and retention time (e.g., ~0.88 minutes under SQD-FA05 conditions ).

NMR : Key signals include pyridine aromatic protons (δ 8.5–9.0 ppm), methyl ester (δ 3.8–4.0 ppm), and hydroxyethyl protons (δ 3.4–4.2 ppm). Compare with synthesized intermediates like methyl 5-(aminomethyl)pyridine-2-carboxylate .

HPLC purity : Use ammonium acetate buffer (pH 6.5) for method development, as described in pharmacopeial assays .

Advanced Research Questions

Q. What strategies address instability of the 1-amino-2-hydroxyethyl group during long-term storage or biological assays?

- Stabilization methods :

Lyophilization : Store as a lyophilized powder under inert gas (e.g., argon) to prevent oxidation of the amino group .

Buffering : Use pH 7.4 phosphate-buffered saline (PBS) in aqueous assays to minimize hydrolysis of the ester group .

Derivatization : Temporarily convert the amino group to a stable prodrug (e.g., acetylated form) for in vivo studies .

Q. How can researchers resolve contradictory bioactivity data for this compound in NMDA receptor modulation studies?

- Troubleshooting framework :

Batch variability : Confirm stereochemical purity via chiral HPLC (e.g., using a Chiralpak AD-H column) .

Assay interference : Test for solubility issues (e.g., DMSO concentration thresholds in cell-based assays) .

Off-target effects : Perform counter-screens against related receptors (e.g., GluN2B NAMs ) and validate using orthogonal methods (e.g., electrophysiology vs. calcium flux assays).

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to enzymatic targets (e.g., kinases or proteases)?

- Modeling workflow :

Docking studies : Use PyMOL or AutoDock Vina to model interactions between the pyridine core and catalytic sites (e.g., ATP-binding pockets).

MD simulations : Simulate stability of the hydroxyethyl group in aqueous environments (e.g., GROMACS with CHARMM36 force field) .

SAR analysis : Compare with analogs like ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate to identify critical substituents .

Method Development Questions

Q. What chromatographic conditions optimize separation of this compound from its synthetic byproducts?

- Protocol :

Column : C18 reverse-phase column (5 µm, 4.6 × 150 mm).

Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 5–95% B over 20 minutes.

Detection : UV at 254 nm for pyridine absorption .

Q. How can researchers introduce isotopic labels (e.g., ^13C or ^15N) into the aminoethyl group for metabolic tracing studies?

- Labeling strategies :

^15N incorporation : Use ^15N-ammonia in the reductive amination step .

^13C-hydroxyethyl : Synthesize from ^13C-labeled ethanolamine via Mitsunobu reaction .

Data Interpretation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.